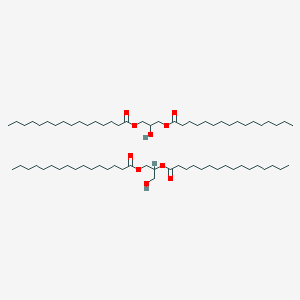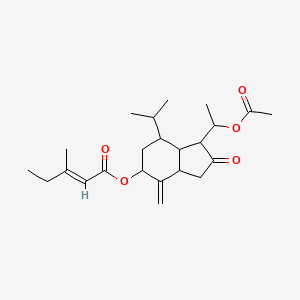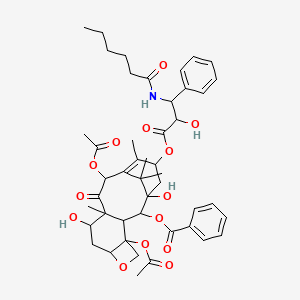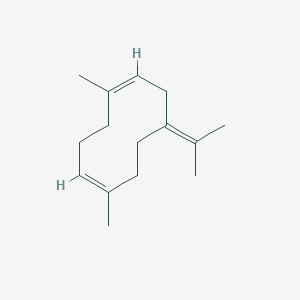
Dipalmitin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipalmitin, also known as Glycerol 1,2 (3)-dihexadecanoate, is a diacylglycerol compound with the molecular formula C35H68O5 and a molecular weight of 568.91 g/mol . It is a neutral glyceride and is commonly found in the form of a powder. This compound is synthesized from glycerol and palmitic acid and is used in various industrial and scientific applications due to its unique properties.
準備方法
Dipalmitin can be prepared through several synthetic routes. One common method involves the glycerolysis of palmitic acid in the presence of a lipase enzyme such as Lipozyme RM 1M and isooctane as a solvent . The reaction mixture is then neutralized and subjected to fractionation to purify the this compound. This method yields a high purity product with a this compound content of up to 89.80% . Industrial production methods often involve similar enzymatic processes, followed by purification steps to ensure the desired purity and quality of the final product.
化学反応の分析
Dipalmitin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. In oxidation reactions, this compound can form products like palmitic acid and glycerol . In reduction reactions, it can be converted back to its precursor compounds. Substitution reactions involving this compound often result in the formation of different ester derivatives, depending on the reagents and conditions used.
科学的研究の応用
Dipalmitin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid behavior and interactions. In biology, this compound is used to investigate the role of diacylglycerols in cellular signaling pathways . In medicine, it is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Industrially, this compound is used in the production of food emulsifiers, cosmetics, and pharmaceuticals .
作用機序
The mechanism of action of dipalmitin involves its role as a diacylglycerol, which is a key intermediate in lipid metabolism and signaling pathways. This compound can activate protein kinase C (PKC), an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis . The activation of PKC by this compound is mediated through its interaction with phospholipid bilayers, leading to changes in membrane structure and function .
類似化合物との比較
Dipalmitin is similar to other diacylglycerols such as distearin and diolein. it is unique in its specific fatty acid composition, which gives it distinct physical and chemical properties. For example, this compound has a higher melting point compared to diolein due to the presence of saturated palmitic acid chains . Other similar compounds include monopalmitin and tripalmitin, which differ in the number of palmitic acid chains esterified to the glycerol backbone .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing processes.
特性
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQAHPLAOYWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H136O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)
![methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B8236106.png)

![(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside](/img/structure/B8236125.png)



![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)



![[18,19,21-Triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate](/img/structure/B8236185.png)
![3beta-[(4-O-beta-D-Glucopyranosyl-6-deoxy-L-galactopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B8236191.png)

